
N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide, also known as N-phenylacetyl-N-methyl-2-oxoazepane, is a chemical compound that has gained significant attention in scientific research. It is a cyclic amide that contains a phenylacetyl group and a methyl group attached to the nitrogen atom. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide is not fully understood. However, it is believed to exert its biological activity by inhibiting the growth and proliferation of cancer cells and microorganisms. This compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. In addition, this compound has been found to exhibit antibacterial and antifungal activity by disrupting the cell wall and membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It exhibits potent biological activity and can be used as a drug delivery system for various drugs. However, this compound has some limitations, including its limited solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide. One potential area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the mechanism of action of this compound and its interaction with cellular targets. In addition, the potential use of this compound as a drug delivery system for various drugs and its application in the treatment of various diseases can be explored.
Synthesemethoden
The synthesis of N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide has been achieved using different methods. One of the commonly used methods involves the reaction of N-methyl-2-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine. This reaction produces N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(2-oxoazepan-1-yl)-N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamideamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. In addition, this compound has been studied for its potential use as a drug delivery system for various drugs.
Eigenschaften
IUPAC Name |
N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16(13-8-4-2-5-9-13)15(19)12-17-11-7-3-6-10-14(17)18/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYADFFAFICAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
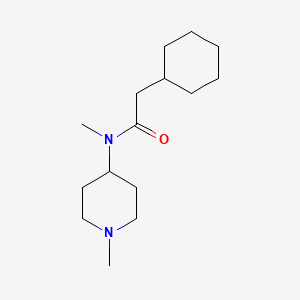
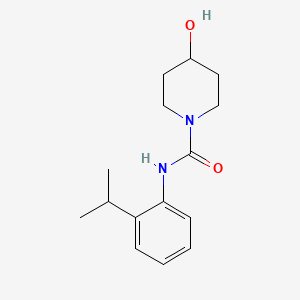
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
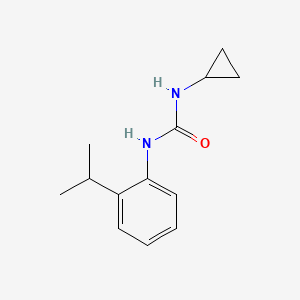

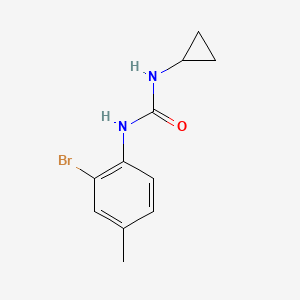
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
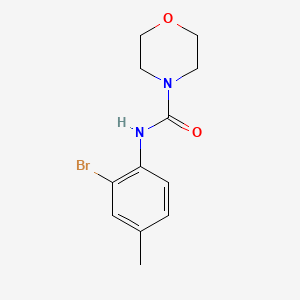
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

